molecular formula C17H19FN2O2 B5730174 1-[2-(4-Fluorophenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea

1-[2-(4-Fluorophenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B5730174
M. Wt: 302.34 g/mol
InChI Key: DDQAUMBWWPNAOQ-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea is an organic compound that features a urea linkage between two aromatic rings. The presence of fluorine and methoxy groups on the phenyl rings imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Fluorophenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea typically involves the reaction of 4-fluorophenethylamine with 2-methoxy-5-methylphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Fluorophenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[2-(4-Fluorophenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets. The fluorine and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Chlorophenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea
  • 1-[2-(4-Bromophenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea
  • 1-[2-(4-Methylphenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea

Uniqueness

1-[2-(4-Fluorophenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding affinity to molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-12-3-8-16(22-2)15(11-12)20-17(21)19-10-9-13-4-6-14(18)7-5-13/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQAUMBWWPNAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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